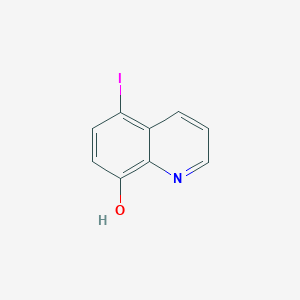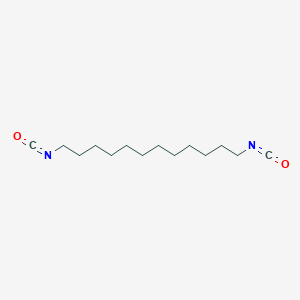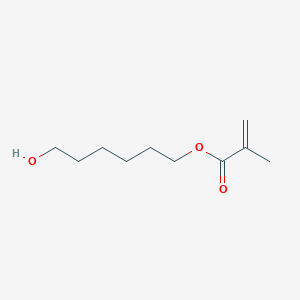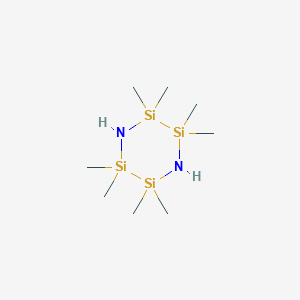
2,2,3,3,5,5,6,6-Octamethyl-1,4,2,3,5,6-diazatetrasilinane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,3,3,5,5,6,6-Octamethyl-1,4,2,3,5,6-diazatetrasilinane, also known as OMCTS, is a chemical compound that belongs to the family of silazanes. It has a unique molecular structure that makes it a useful tool in scientific research.
Wissenschaftliche Forschungsanwendungen
2,2,3,3,5,5,6,6-Octamethyl-1,4,2,3,5,6-diazatetrasilinane is used in a variety of scientific research applications. It is commonly used as a reagent for the synthesis of other silazanes and silicon-based materials. 2,2,3,3,5,5,6,6-Octamethyl-1,4,2,3,5,6-diazatetrasilinane can also be used as a precursor for the synthesis of organosilicon compounds, which have a wide range of applications in the fields of electronics, coatings, and adhesives.
Wirkmechanismus
2,2,3,3,5,5,6,6-Octamethyl-1,4,2,3,5,6-diazatetrasilinane has a unique molecular structure that makes it a useful tool in scientific research. It has a six-membered ring that contains two nitrogen atoms and four silicon atoms. This structure allows 2,2,3,3,5,5,6,6-Octamethyl-1,4,2,3,5,6-diazatetrasilinane to act as a Lewis base, which means it can donate a pair of electrons to a Lewis acid. This property makes 2,2,3,3,5,5,6,6-Octamethyl-1,4,2,3,5,6-diazatetrasilinane useful in a variety of chemical reactions.
Biochemische Und Physiologische Effekte
There is limited information available on the biochemical and physiological effects of 2,2,3,3,5,5,6,6-Octamethyl-1,4,2,3,5,6-diazatetrasilinane. However, it is known that 2,2,3,3,5,5,6,6-Octamethyl-1,4,2,3,5,6-diazatetrasilinane is not toxic to humans or animals when used in laboratory settings. It is also not known to have any significant environmental impact.
Vorteile Und Einschränkungen Für Laborexperimente
2,2,3,3,5,5,6,6-Octamethyl-1,4,2,3,5,6-diazatetrasilinane has several advantages for use in lab experiments. It is relatively easy to synthesize and is commercially available. It is also stable under normal laboratory conditions and can be stored for extended periods. However, 2,2,3,3,5,5,6,6-Octamethyl-1,4,2,3,5,6-diazatetrasilinane has some limitations. It is not soluble in water and requires the use of organic solvents for use in chemical reactions. It also has a strong odor that can be unpleasant for some researchers.
Zukünftige Richtungen
There are several future directions for research involving 2,2,3,3,5,5,6,6-Octamethyl-1,4,2,3,5,6-diazatetrasilinane. One possible area of research is the synthesis of new organosilicon compounds using 2,2,3,3,5,5,6,6-Octamethyl-1,4,2,3,5,6-diazatetrasilinane as a precursor. Another area of research is the use of 2,2,3,3,5,5,6,6-Octamethyl-1,4,2,3,5,6-diazatetrasilinane in the development of new materials with unique properties. Additionally, research could be conducted on the environmental impact of 2,2,3,3,5,5,6,6-Octamethyl-1,4,2,3,5,6-diazatetrasilinane and its potential use as a green reagent in chemical reactions.
Conclusion
In conclusion, 2,2,3,3,5,5,6,6-Octamethyl-1,4,2,3,5,6-diazatetrasilinane is a useful tool in scientific research due to its unique molecular structure. It can be easily synthesized and has a variety of applications in the fields of chemistry, electronics, and materials science. While there is limited information available on its biochemical and physiological effects, 2,2,3,3,5,5,6,6-Octamethyl-1,4,2,3,5,6-diazatetrasilinane is not known to be toxic to humans or animals. Future research could focus on the synthesis of new organosilicon compounds, the development of new materials, and the environmental impact of 2,2,3,3,5,5,6,6-Octamethyl-1,4,2,3,5,6-diazatetrasilinane.
Synthesemethoden
2,2,3,3,5,5,6,6-Octamethyl-1,4,2,3,5,6-diazatetrasilinane can be synthesized by reacting hexamethyldisilazane with trimethylamine in the presence of a catalyst. The reaction yields 2,2,3,3,5,5,6,6-Octamethyl-1,4,2,3,5,6-diazatetrasilinane as a colorless liquid with a boiling point of 155-156°C. The synthesis of 2,2,3,3,5,5,6,6-Octamethyl-1,4,2,3,5,6-diazatetrasilinane is relatively easy and can be performed in a laboratory setting.
Eigenschaften
CAS-Nummer |
15164-14-4 |
|---|---|
Produktname |
2,2,3,3,5,5,6,6-Octamethyl-1,4,2,3,5,6-diazatetrasilinane |
Molekularformel |
C8H26N2Si4 |
Molekulargewicht |
262.65 g/mol |
IUPAC-Name |
2,2,3,3,5,5,6,6-octamethyl-1,4,2,3,5,6-diazatetrasilinane |
InChI |
InChI=1S/C8H26N2Si4/c1-11(2)9-13(5,6)14(7,8)10-12(11,3)4/h9-10H,1-8H3 |
InChI-Schlüssel |
JXMNXDFWZWODDO-UHFFFAOYSA-N |
SMILES |
C[Si]1(N[Si]([Si](N[Si]1(C)C)(C)C)(C)C)C |
Kanonische SMILES |
C[Si]1(N[Si]([Si](N[Si]1(C)C)(C)C)(C)C)C |
Synonyme |
2,2,3,3,5,5,6,6-Octamethyl-1,4-diaza-2,3,5,6-tetrasilacyclohexane |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



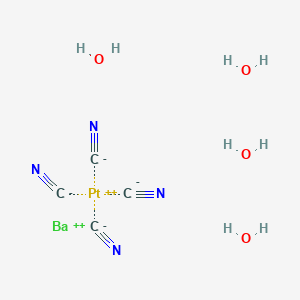

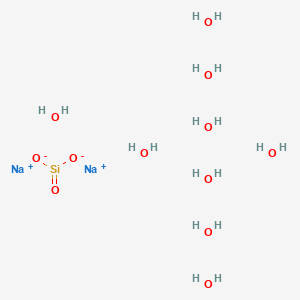
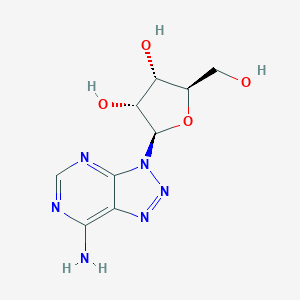

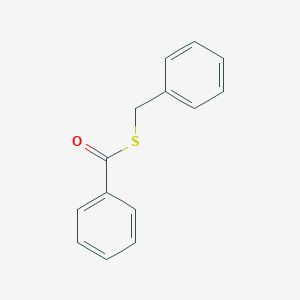
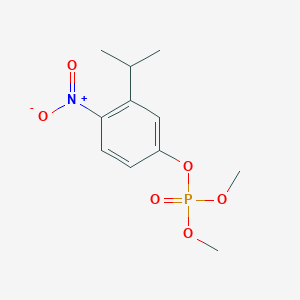
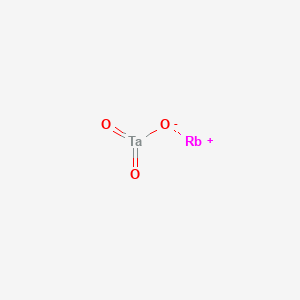
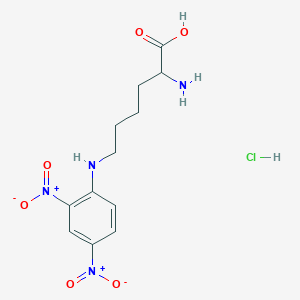
![3-Methyl-3-aza-bicyclo[3.3.1]nonan-9-OL](/img/structure/B80681.png)
